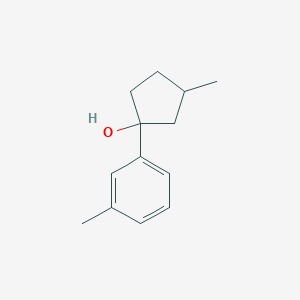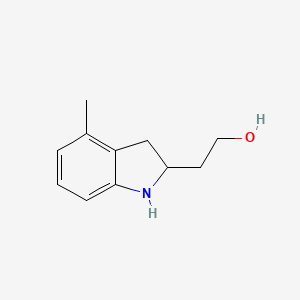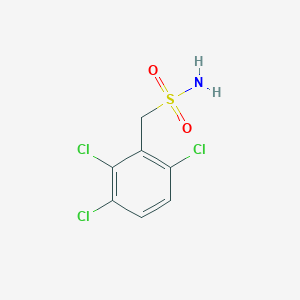
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H4ClFN2O2 and a molecular weight of 238.60 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile typically involves the reaction of appropriate quinoline derivatives with halogenating agents under controlled conditions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and halogenation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions: 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the halogen positions .
科学的研究の応用
8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and disrupting essential biological processes. This property is particularly useful in antimicrobial and anticancer applications, where it can inhibit the growth of pathogens or cancer cells by interfering with their metabolic pathways .
類似化合物との比較
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in various pharmaceutical applications.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including anticancer and antifungal effects.
Uniqueness: 8-Chloro-6-fluoro-2,4-dihydroxyquinoline-3-carbonitrile stands out due to its unique combination of halogen atoms and hydroxyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C10H4ClFN2O2 |
|---|---|
分子量 |
238.60 g/mol |
IUPAC名 |
8-chloro-6-fluoro-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2O2/c11-7-2-4(12)1-5-8(7)14-10(16)6(3-13)9(5)15/h1-2H,(H2,14,15,16) |
InChIキー |
VAWHLAAPCGHYAV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=C(C(=O)N2)C#N)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


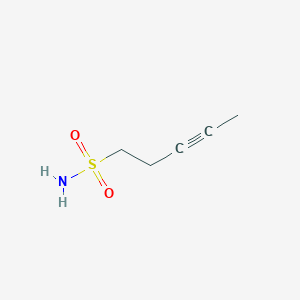


![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
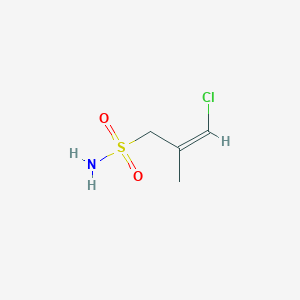
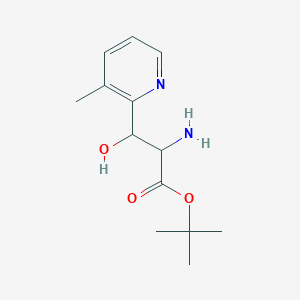
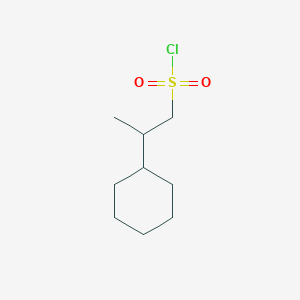
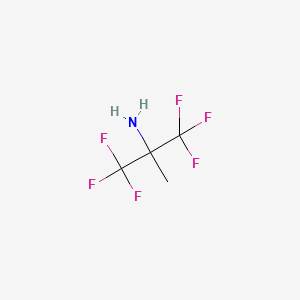

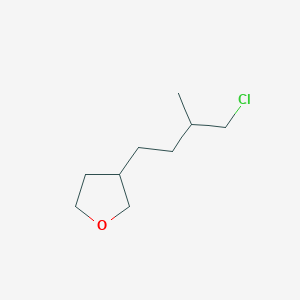
![6-Phenyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13218482.png)
